molecular formula C29H28N2O6S B8371869 Benzhydryl penicillin V sulfoxide, (S)- CAS No. 37591-67-6

Benzhydryl penicillin V sulfoxide, (S)-

Cat. No.: B8371869
CAS No.: 37591-67-6
M. Wt: 532.6 g/mol
InChI Key: LCRVLXSXMGVJHV-RNSLDFKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzhydryl penicillin V sulfoxide, (S)- is a useful research compound. Its molecular formula is C29H28N2O6S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibiotic Mechanisms

Benzhydryl penicillin V sulfoxide serves as a model compound to study the mechanisms of action of β-lactam antibiotics. Its primary mode of action involves the inhibition of bacterial cell wall synthesis by binding to transpeptidase enzymes, crucial for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, making it a valuable tool for understanding antibiotic efficacy and resistance mechanisms.

Investigation of Antibiotic Resistance

Research utilizing benzhydryl penicillin V sulfoxide has been pivotal in exploring the development of antibiotic resistance. Studies have demonstrated that this compound can help elucidate how bacteria adapt to antibiotic pressure, providing insights into potential strategies to overcome resistance. For instance, case studies have shown its effectiveness against resistant strains, highlighting its role in developing new antibacterial agents.

Pharmaceutical Development

In the pharmaceutical industry, benzhydryl penicillin V sulfoxide is used as an intermediate in the synthesis of other important compounds, such as cephalosporins and β-lactamase inhibitors. Its structural characteristics allow for modifications that enhance the therapeutic profiles of these derivatives, making it integral to drug development processes.

Model Compound for Sulfoxides

As a model compound, benzhydryl penicillin V sulfoxide facilitates studies on the reactivity and properties of sulfoxides. Researchers utilize it to investigate various chemical reactions involving oxidation, reduction, and substitution, contributing to the broader understanding of sulfoxide chemistry.

Case Study 1: Mechanisms of Resistance

A study published in MDPI investigated the mechanisms by which bacteria develop resistance to β-lactam antibiotics, including benzhydryl penicillin V sulfoxide. Researchers found that modifications in bacterial enzymes can reduce the binding affinity of antibiotics, leading to treatment failures. This case study emphasizes the importance of continuous research on compounds like benzhydryl penicillin V sulfoxide to combat antibiotic resistance effectively .

Case Study 2: Synthesis of Cephalosporins

Another significant application is highlighted in patent literature where benzhydryl penicillin V sulfoxide was used as an intermediate in synthesizing cephalosporins. The process demonstrated high yields and efficiency, showcasing its utility in pharmaceutical manufacturing .

Properties

CAS No.

37591-67-6

Molecular Formula

C29H28N2O6S

Molecular Weight

532.6 g/mol

IUPAC Name

benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1

InChI Key

LCRVLXSXMGVJHV-RNSLDFKCSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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